
2-Bromobutane-D9
Overview
Description
2-Bromobutane-D9 is a deuterated analog of 2-Bromobutane, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased molecular weight and altered vibrational frequencies compared to its non-deuterated counterpart. These properties make it valuable in various fields, including chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobutane-D9 can be synthesized through the reaction of 2-Butanol-D9 with hydrobromic acid. The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide. The general reaction is as follows:
CD3CD2CD2CD2OH+HBr→CD3CD2CD2CD2Br+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated reagents and catalysts to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobutane-D9 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Elimination Reactions: When treated with a strong base, this compound can undergo dehydrohalogenation to form butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under heated conditions.
Major Products:
Substitution: The major product is typically the corresponding substituted butane.
Elimination: The major products are butenes, with 2-butene being the predominant product due to the stability of the double bond.
Scientific Research Applications
2-Bromobutane-D9 is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: It is used in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of other deuterated compounds and materials.
Mechanism of Action
The mechanism of action of 2-Bromobutane-D9 in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.
Comparison with Similar Compounds
2-Bromobutane-D9 can be compared with other similar compounds such as:
1-Bromobutane-D9: An isomer where the bromine atom is attached to the first carbon atom.
2-Chlorobutane-D9: A similar compound where the bromine atom is replaced by chlorine.
2-Bromo-2-methylpropane-D9: A compound with a different carbon skeleton but similar bromine substitution.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer experiments. Its properties differ from non-deuterated analogs, making it a valuable tool in various scientific disciplines.
Biological Activity
2-Bromobutane-D9 (CAS Number: 202392-72-1) is a deuterated analog of 2-bromobutane, primarily utilized in various biochemical and pharmacological research applications. This article explores its biological activity, focusing on its interactions, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄BrD₉
- Molecular Weight : 146.07 g/mol
- Structure : this compound is characterized by the presence of a bromine atom attached to the second carbon of a butane chain, with nine deuterium atoms replacing hydrogen atoms in the molecule.
Biological Activity Overview
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of deuterium isotopes. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, which can lead to unique biological effects.
- Metabolic Stability : The incorporation of deuterium can enhance the metabolic stability of the compound, making it less susceptible to enzymatic degradation. This property is particularly beneficial in pharmacokinetic studies where prolonged activity is desired.
- Tracer Applications : As a labeled compound, this compound serves as a tracer in metabolic studies, allowing researchers to track its distribution and transformation within biological systems.
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various enzymes and receptors, similar to other bromobutane derivatives. Its binding affinity and efficacy can be assessed using techniques such as NMR spectroscopy and radiolabeled assays.
Case Study 1: Tracer Studies in Metabolism
A study investigated the use of this compound as a tracer in metabolic pathways involving butyl compounds. The results indicated that the deuterated form exhibited altered kinetics in liver microsomes compared to non-deuterated analogs, suggesting potential applications in studying drug metabolism and pharmacodynamics .
Case Study 2: Binding Affinity Assessment
Research has evaluated the binding affinity of various bromobutane derivatives, including this compound, to nicotinic acetylcholine receptors (nAChRs). Using solid-state NMR techniques, it was found that the presence of deuterium affects the conformational dynamics of ligand-receptor interactions, potentially enhancing receptor activation .
Data Table: Comparison of Biological Properties
Property | This compound | Non-Deuterated Analog |
---|---|---|
Molecular Weight | 146.07 g/mol | 138.99 g/mol |
Metabolic Stability | Higher due to deuteration | Standard |
Binding Affinity | Altered dynamics observed | Baseline |
Applications | Tracer in metabolic studies | General organic synthesis |
Safety and Toxicology
Safety data sheets indicate that while long-term exposure to this compound is not classified as harmful based on animal models, standard safety precautions should be observed due to potential irritative effects upon contact with skin or eyes .
Q & A
Basic Research Questions
Q. What are the structural characteristics and isotopic purity specifications of 2-Bromobutane-D9, and how do these impact experimental reproducibility?
this compound (CAS RN 202392-72-1) is a deuterated alkyl bromide with the formula CD₃CD₂CD(Br)CD₃, where nine hydrogen atoms are replaced by deuterium (99 atom% D) . Isotopic purity is critical for minimizing variability in kinetic isotope effect (KIE) studies, as even minor impurities (e.g., non-deuterated analogs) can skew reaction rate measurements. Researchers should verify purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, referencing the absence of non-deuterated proton signals (e.g., CH₃ groups at ~1.0 ppm in ¹H NMR) .
Q. What are the recommended storage and handling protocols for this compound to ensure stability in long-term studies?
Store this compound in airtight, light-resistant containers at 0–6°C to prevent thermal degradation and isotopic exchange. Handling should follow mutagenic compound protocols (e.g., use of fume hoods, nitrile gloves), as indicated by its [Mutagen] classification . For reactions requiring anhydrous conditions, pre-dry the compound over molecular sieves (3Å) to avoid hydrolysis .
Q. How can researchers validate the isotopic integrity of this compound after synthesis or prolonged storage?
Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 146.07 (C₄BrD₉⁺) and quantify deuterium content via isotope ratio mass spectrometry (IRMS). For NMR, compare ²H-decoupled ¹³C spectra to theoretical simulations (e.g., δ ~20–25 ppm for CD₃ groups) .
Advanced Research Questions
Q. How does the kinetic isotope effect (KIE) of this compound influence reaction mechanisms in SN2 vs. SN1 pathways?
The deuterium substitution at β-positions (CD₂ and CD₃ groups) increases the activation energy for SN2 reactions due to reduced vibrational frequencies in C-D bonds, leading to higher KIE values (k_H/k_D ≈ 2–10). In contrast, SN1 mechanisms show negligible KIE as the rate-determining step involves carbocation formation, independent of deuterium substitution. Researchers should design kinetic experiments with controlled temperature (e.g., Arrhenius plots) and monitor isotopic scrambling via GC-MS to distinguish mechanisms .
Q. What analytical strategies resolve contradictions in isotopic distribution data when this compound is used in multi-step syntheses?
Contradictions may arise from unintended deuterium loss during acidic/basic conditions or solvent exchange. Mitigation strategies include:
- Isotopic tracing : Label reaction intermediates with ¹³C or ¹⁵N to track deuterium retention via tandem MS.
- Control experiments : Compare reaction outcomes with non-deuterated analogs to isolate isotope-specific effects.
- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers caused by isotopic impurities .
Q. How can researchers optimize reaction conditions to maximize deuterium retention in this compound-derived products?
Parameter | Optimal Condition | Rationale |
---|---|---|
Solvent | Dry DMSO or THF | Minimizes protic exchange with deuterium. |
Temperature | ≤40°C | Reduces thermal decomposition and isotopic scrambling. |
Catalyst | Pd/C or Ni(0) complexes | Avoids acidic/basic catalysts (e.g., AlCl₃) that promote H/D exchange. |
Validate retention via ²H NMR or isotope-ratio infrared spectroscopy (IRIS) .
Q. What computational methods are recommended to model the vibrational and electronic effects of deuterium in this compound?
- Density functional theory (DFT) : Calculate vibrational frequencies (e.g., B3LYP/6-31G*) to predict isotopic shifts in IR/Raman spectra.
- Molecular dynamics (MD) : Simulate solvent interactions to assess deuterium stability in polar aprotic media.
- QTAIM analysis : Map electron density distributions to quantify bond critical point differences between C-H and C-D bonds .
Q. Methodological Guidelines
- Experimental Design : Use a nested factorial design to test variables (temperature, solvent, catalyst) while controlling for isotopic purity .
- Data Validation : Cross-validate spectral data with independent techniques (e.g., GC-MS vs. LC-HRMS) to confirm isotopic integrity .
- Ethical Compliance : Follow mutagen handling protocols per institutional biosafety committees (IBCs), including waste disposal and exposure monitoring .
Properties
IUPAC Name |
2-bromo-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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